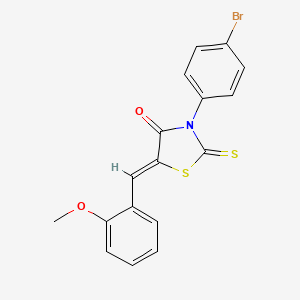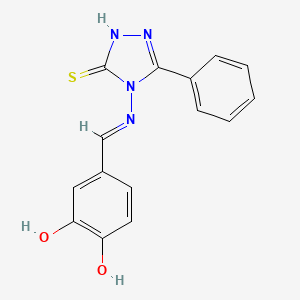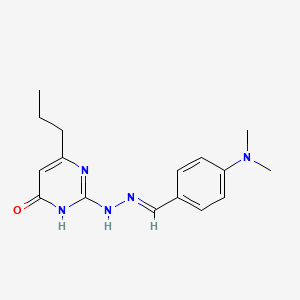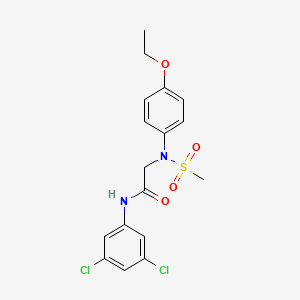
(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a bromophenyl group and a methoxybenzylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of a thioxothiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require a base such as triethylamine or sodium hydride and are carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a candidate for the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of specialty chemicals, agrochemicals, and advanced materials
Wirkmechanismus
The mechanism of action of (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(4-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(4-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
Uniqueness
Compared to similar compounds, (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one stands out due to the presence of the bromine atom, which imparts unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)19(17(22)23-15)13-8-6-12(18)7-9-13/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNORTCQWGWJGJZ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2,2-dimethyl-5-{[(4-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6051572.png)
![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)
![2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)

![4-(4-Chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B6051590.png)
![2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6051594.png)
![2-(Butanoylamino)-5-[4-(butanoylamino)-3-carboxyphenyl]benzoic acid](/img/structure/B6051607.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6051614.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B6051627.png)
![4-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B6051631.png)
![N-[(4-chlorophenyl)carbamoyl]naphthalene-2-carboxamide](/img/structure/B6051640.png)
![ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6051650.png)

